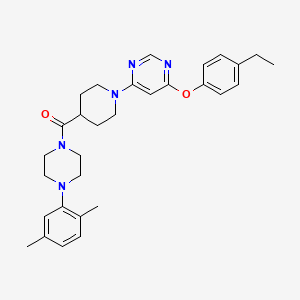

2,4,5-trimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their structure, containing a sulfonamide functional group. They have a wide range of applications, including in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of sulfonamides consists of a sulfur atom, two oxygen atoms, and a nitrogen atom forming a functional group attached to a benzene ring. The specific structure of your compound would depend on the placement and nature of the substituents .Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions. The specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Sulfonamides are generally crystalline solids at room temperature. They are slightly soluble in water but more soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity Studies

Research has been conducted on the synthesis of benzenesulfonamide derivatives and their potential bioactivities. For example, the study of sulfonamide hybrid Schiff bases reveals their significant enzyme inhibition potential against AChE and BChE enzymes, demonstrating notable biological potential (Kausar et al., 2019). Similarly, the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds was explored for their antimicrobial activity, indicating the versatility of sulfonamide derivatives in addressing microbial resistance (Sarvaiya et al., 2019).

Carbonic Anhydrase Inhibition

Several studies have focused on the inhibition of carbonic anhydrase (CA) enzymes by sulfonamide compounds. Nocentini et al. (2016) synthesized benzenesulfonamide derivatives incorporating phenyl-1,2,3-triazole moieties and tested them as inhibitors for human carbonic anhydrase isoforms, demonstrating potential applications in treating glaucoma and other disorders related to abnormal CA activity (Nocentini et al., 2016).

Synthetic Applications and Material Science

The study of metalated sulfonamides has uncovered their synthetic applications, highlighting the potential of benzenesulfonamide as a powerful Directed Metalation Group (DMG) for creating heterocyclic compounds and facilitating various chemical transformations (Familoni, 2002). Additionally, novel sulfonated thin-film composite nanofiltration membranes have been developed for treating dye solutions, showcasing the application of sulfonated aromatic diamines in environmental engineering (Liu et al., 2012).

Anticancer and Radiosensitizing Properties

Sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and radiosensitizing properties, with certain compounds showing higher activity than traditional chemotherapy drugs (Ghorab et al., 2015). This highlights the potential of sulfonamide derivatives in developing new anticancer agents and enhancing the efficacy of cancer treatment protocols.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4,5-trimethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-13-11-15(3)19(12-14(13)2)29(26,27)23-17-7-5-16(6-8-17)18-9-10-20(22-21-18)28(4,24)25/h5-12,23H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAFTXWRVUPTJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-bromophenyl)-5-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2929754.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2929755.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2929758.png)

![3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide](/img/structure/B2929770.png)

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2929774.png)